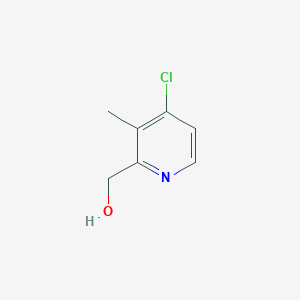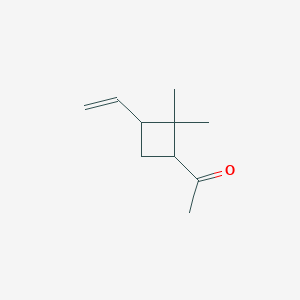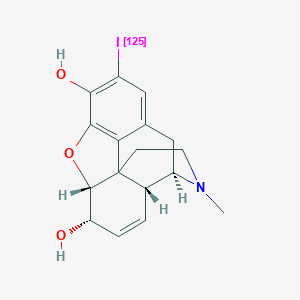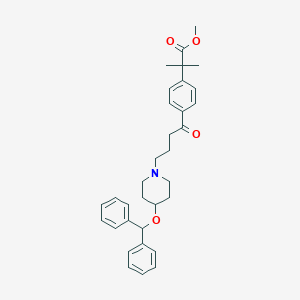
6-Phenylhexylamine, hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 6-Phenylhexylamine often involves the reaction of phenyl-substituted cyclohexenones with hydroxylamine hydrochloride, leading to various derivatives with potential liquid crystalline and mesomorphic properties (Bezborodov et al., 2003). Another synthesis approach includes multi-step reactions starting from specific acids or ketones, followed by reactions such as nitration, chlorination, amination, and condensation to yield compounds with aza analogs or specific substituted groups (Kelley et al., 1990).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the importance of substituent groups and their positioning on the phenyl ring, affecting the compound's properties and reactivity. For instance, the structure of N-Hydroxy-4-phenylbut-3-en-2-imine was determined through X-ray crystallography, showcasing the influence of substituents on molecular conformation and intermolecular interactions (Sharma & Narayana, 2014).
Chemical Reactions and Properties
Chemical reactions involving phenyl-substituted compounds can lead to a variety of products depending on the reactants and conditions. For example, the reaction of biphenyl derivatives with hydroxylamine can result in oximes and further derivatives, illustrating the compound's reactivity and potential for synthesis of complex structures (Catelani & Colombi, 1974).
Physical Properties Analysis
The physical properties of compounds similar to 6-Phenylhexylamine, such as solubility, melting points, and crystalline structure, are influenced by molecular structure and substituents. The study of organosoluble, thermal stable, and hydrophobic polyimides derived from related aromatic diamine monomers highlights the significance of molecular design in determining physical properties (Huang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the potential applications and behavior of 6-Phenylhexylamine, hydrochloride. Studies on the electrochemical behavior and reactivity of related compounds provide insights into their chemical properties and potential applications in various fields (Sharma et al., 2004).
Applications De Recherche Scientifique
Environmental Science: A study by Li et al. (2021) found that chloride ions, like those in 6-Phenylhexylamine, hydrochloride, can enhance the degradation of pollutants in Fenton systems. This process involves shifting reactive species from Fe(IV) to radicals, which promotes hydroxylation intermediates and reduces nitration intermediates (Li et al., 2021).
Pharmaceutical Applications:
- Racané et al. (2006) synthesized novel 6-amino-2-phenylbenzothiazole derivatives, showing cytostatic activity against various malignant human cell lines, suggesting potential as new antitumor agents (Racané et al., 2006).
- Phenylephrine hydrochloride, a related compound, effectively reduces intraocular pressure and is used in treating glaucoma and ocular hypertension (Heath & Geiter, 1949).
Material Science:
- Mahmoud et al. (1990) demonstrated that 2-Methyl-6-phenyl chromone la and its derivatives have promising reactivity with various reagents, indicating potential applications in material synthesis (Mahmoud et al., 1990).
- N-benzoyl-N-phenylhydroxylamine, another related compound, has versatile analytical applications in chemical analysis, overcoming defects of similar reagents and showing potential for future applications (Shendrikar, 1969).
Propriétés
IUPAC Name |
6-phenylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N.ClH/c13-11-7-2-1-4-8-12-9-5-3-6-10-12;/h3,5-6,9-10H,1-2,4,7-8,11,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKYEUDNRJFMMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676110 | |
| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylhexylamine, hydrochloride | |
CAS RN |
120375-57-7 | |
| Record name | 6-Phenylhexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



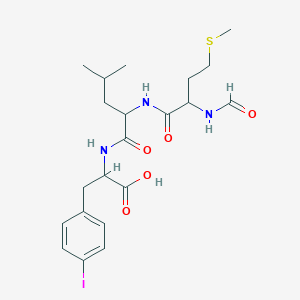

![2-(((4-Chloro-3-methylpyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B28404.png)
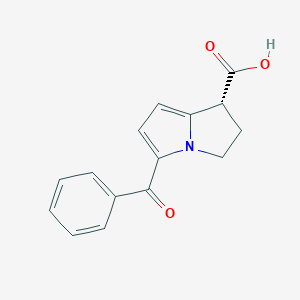
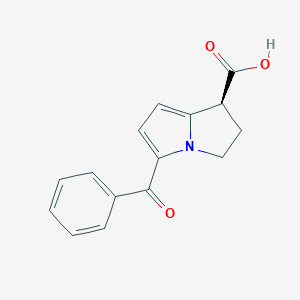

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)
